molecular formula C27H30O16 B191750 Luteolin-7,3'-di-O-gflucoside CAS No. 52187-80-1

Luteolin-7,3'-di-O-gflucoside

Cat. No. B191750
CAS RN: 52187-80-1
M. Wt: 610.5 g/mol
InChI Key: BISZYPSIZGKOFA-UHFFFAOYSA-N
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Description

Luteolin-7,3’-di-O-gflucoside is a glycoside that can be isolated from R. luteolin . It has the molecular formula C27H30O16 . It is known for its significant inhibitory effects on cataracts induced in ovine lenses and the activity of Ureaplasma urealyticum ATCC and clinical strains .


Synthesis Analysis

The synthesis of Luteolin-7,3’-di-O-gflucoside can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

The molecular structure of Luteolin-7,3’-di-O-gflucoside is complex, with an average mass of 610.518 Da and a monoisotopic mass of 610.153381 Da . It has 10 defined stereocenters .


Chemical Reactions Analysis

Luteolin-7,3’-di-O-gflucoside has been shown to inhibit the STAT3 pathway, have an antiproliferative action, and possess important antioxidant properties in HUVEC cells . These properties are exerted by the flavone in endothelial through the transcriptional repression of a number of inflammatory cytokines and their receptors, and by the inhibition of ROS generation .


Physical And Chemical Properties Analysis

Luteolin-7,3’-di-O-gflucoside has a density of 1.7±0.1 g/cm3, a boiling point of 998.0±65.0 °C at 760 mmHg, and a flash point of 330.3±27.8 °C . It has 16 H bond acceptors, 10 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Anti-Inflammatory Properties

Luteolin-7,3'-di-O-glucoside, a derivative of the flavonoid luteolin, has been shown to exhibit anti-inflammatory effects. Research indicates that this compound modulates key signaling pathways involved in inflammatory responses. For instance, in a study comparing luteolin and luteolin-7-O-glucoside, it was found that both inhibited lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells, although luteolin exhibited stronger effects (Park & Song, 2013). Additionally, the absorption and metabolism of luteolin derivatives, including luteolin-7,3'-di-O-glucoside, have been studied in relation to their anti-inflammatory properties (Hayasaka et al., 2018).

Pharmacokinetics

The pharmacokinetics of luteolin-7,3'-di-O-glucoside have been explored to understand its bioavailability and therapeutic potential. A study focusing on its isolation and pharmacokinetic behavior in rats revealed insights into its absorption and transformation in the body (Lin et al., 2015).

Bioavailability and Uptake

The bioavailability of luteolin-7,3'-di-O-glucoside and its uptake in different cellular models have been extensively studied. Research demonstrates that the plant matrix can significantly influence the uptake of this compound, suggesting that its source may affect its biological activity (Mukinda et al., 2010).

Antioxidant Activity

Luteolin-7,3'-di-O-glucoside also displays notable antioxidant activities. Its effectiveness in scavenging reactive oxygen species and protecting against oxidative stress-related damage has been documented in various studies, such as the investigation of its antioxidant properties in different model systems (Wu et al., 2005).

Anti-Diabetic Effects

Additionally, the anti-diabetic potential of luteolin-7,3'-di-O-glucoside has been explored. In a study on KK-Ay mice, it was observed that luteolin-7,3'-di-O-glucoside, alongside luteolin, significantly improved various diabetes-related parameters, demonstrating its potential therapeutic role in diabetes management (Zang et al., 2016).

Anti-Atherogenic Effect

The anti-atherogenic effects of luteolin-7,3'-di-O-glucoside have also been examined. For instance, a comparative study on ApoE knockout mice with hyperhomocysteinemia showed that both luteolin and its glucoside derivative ameliorated atherogenic processes, although the aglycone form exhibited stronger effects (Son et al., 2020).

Mechanism of Action

Future Directions

Future research could focus on the role of Luteolin-7,3’-di-O-gflucoside as a hexokinase 2 (HEK2) inhibitor, which opens new perspectives in nutritional science, and especially in cancer therapy, where the inhibition of the Warburg effect could be relevant . Another area of interest could be the further exploration of its anti-inflammatory and antioxidant properties .

Biochemical Analysis

Biochemical Properties

Luteolin-3’,7-di-O-glucoside interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown that Bacillus cereus A46 cells can biotransform luteolin glycosides in hydrophilic organic solvents, with high activity and stability . In addition, two maize glycosyltransferase genes, ZmUGT84A3 and ZmUGT84A4, have been found to glycosylate luteolin to both luteolin-7-O-glucoside and luteolin-4’,7-di-O-glucoside .

Cellular Effects

Luteolin-3’,7-di-O-glucoside has significant effects on various types of cells and cellular processes. For example, it has been found to significantly inhibit cataract induction in sheep lens . It also inhibits the activity of Ureaplasma urealyticum ATCC and clinical strains .

Molecular Mechanism

The molecular mechanism of action of Luteolin-3’,7-di-O-glucoside involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that the 3’,4’-dihydroxy arrangement plays a key role in the antioxidant activity of luteolin .

Temporal Effects in Laboratory Settings

The effects of Luteolin-3’,7-di-O-glucoside change over time in laboratory settings. For example, the addition of DMSO greatly promotes the solubility of luteolin and further regulates the formation of the main products from five luteolin glycosides to luteolin 7-O-β-glucoside .

Metabolic Pathways

Luteolin-3’,7-di-O-glucoside is involved in various metabolic pathways. Glycosylation positions were located at the C-7, C-3’ or C4’ hydroxyl groups of flavonoids and C-5 hydroxyl group of anthraquinones .

Transport and Distribution

It is known that glycosylation serves to enhance the solubility and bioactivity of flavonoid aglycones .

properties

IUPAC Name

5-hydroxy-2-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-10-4-12(31)19-13(32)6-14(40-16(19)5-10)9-1-2-11(30)15(3-9)41-27-25(38)23(36)21(34)18(8-29)43-27/h1-6,17-18,20-31,33-38H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISZYPSIZGKOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52187-80-1
Record name 7-(β-D-glucopyranosyloxy)-2-[3-(β-D-glucopyranosyloxy)-4-hydroxyphenyl]-5-hydroxy-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary sources of Luteolin-3',7-di-O-glucoside?

A1: Luteolin-3',7-di-O-glucoside has been identified in several plant species. Studies have reported its presence in Daphne gnidium L. leaves [], Achillea millefolium (yarrow) flowers [], Momordica charantia L. (bitter melon) fruits [], Ficus carica L. (fig) fruit peels [], and Colocasia esculenta (taro) corms [].

Q2: How does the structure of Luteolin-3',7-di-O-glucoside contribute to its potential bioactivity?

A2: While specific mechanisms are still under investigation, research suggests that the presence of C-4', C5 hydroxyl groups, and C2=C3 double bonds in Luteolin-3',7-di-O-glucoside might be crucial for its hypouricemic effect []. This means it could potentially help manage high uric acid levels in the body.

Q3: Has Luteolin-3',7-di-O-glucoside been studied for its potential in treating hyperuricemia?

A3: Yes, a study using a mouse model of potassium oxonate-induced hyperuricemia found that corn silk flavonoids, particularly a fraction rich in Luteolin-3',7-di-O-glucoside, significantly reduced serum uric acid levels []. This effect was linked to the inhibition of xanthine oxidase activity and enhanced uric acid excretion.

Q4: Are there any studies exploring the interaction of Luteolin-3',7-di-O-glucoside with specific enzymes?

A4: Research indicates that Luteolin-3',7-di-O-glucoside doesn't compete with Donepezil, a drug used to treat Alzheimer's disease, for the same binding site on acetylcholinesterase []. This suggests a potential new binding site on the enzyme, opening avenues for drug development.

Q5: How does the concentration of Luteolin-3',7-di-O-glucoside vary within a plant species?

A5: Studies on Achillea millefolium populations from Lithuania revealed significant variation in Luteolin-3',7-di-O-glucoside content in flowers from different locations []. This suggests that environmental factors and genetic variations within the species can influence the compound's accumulation.

Q6: Is there any evidence suggesting a link between Luteolin-3',7-di-O-glucoside and fruit color variation?

A6: Research on fig cultivars "Green Peel" and its color mutant "Purple Peel" revealed a substantial increase in various flavonoids in the mature "Purple Peel", including Luteolin-3′,7-di-O-glucoside []. This indicates a potential role of this compound, along with anthocyanins, in contributing to the distinct coloration of the mutant fig variety.

Q7: Are there any analytical techniques specifically used to identify and quantify Luteolin-3',7-di-O-glucoside?

A7: Several analytical methods have been employed to characterize Luteolin-3',7-di-O-glucoside in various plant extracts. These include High-Performance Liquid Chromatography coupled with Photodiode Array Detection (HPLC-PDA) [], High-Performance Thin Layer Chromatography (HPTLC) [], and Ultra-Performance Liquid Chromatography coupled with Diode Array Detection (UPLC-DAD) [].

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